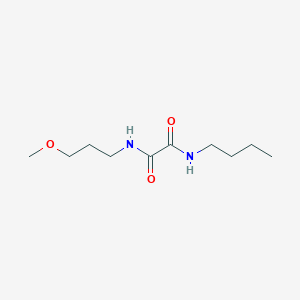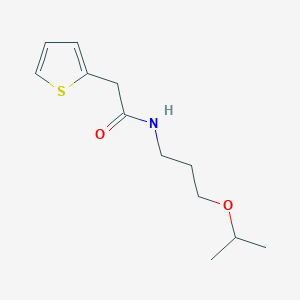![molecular formula C15H16N2O B5236619 N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
N-[(2-methylphenyl)(phenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylphenyl)(phenyl)methyl]urea, also known as N-(α-methylbenzyl)-N'-phenylurea, is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline solid with a molecular formula of C15H15N2O. This compound has been extensively studied for its potential applications in scientific research, especially in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors, thereby altering the activity of these molecules and leading to various physiological effects.
Biochemical and Physiological Effects:
This compound[(2-methylphenyl)(phenyl)methyl]urea has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea in lab experiments is its ability to selectively target specific enzymes and receptors. This makes it a valuable tool for investigating the function of these molecules in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea. One area of interest is the development of new analogs of this compound with improved selectivity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in experimental settings.
In conclusion, this compound[(2-methylphenyl)(phenyl)methyl]urea is a valuable tool for scientific research in the field of biochemistry and physiology. Its ability to selectively target specific enzymes and receptors makes it a valuable tool for investigating the function of these molecules in various physiological processes. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea can be achieved through several methods. One of the most commonly used methods involves the reaction of α-methylbenzylamine with phenyl isocyanate in the presence of a solvent such as toluene. The reaction mixture is then heated under reflux for several hours, after which the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(2-methylphenyl)(phenyl)methyl]urea[(2-methylphenyl)(phenyl)methyl]urea has been widely used in scientific research as a tool to investigate the biochemical and physiological effects of various compounds. It has been shown to interact with several key enzymes and receptors in the body, including the adenosine A1 receptor and the monoamine oxidase enzyme.
Eigenschaften
IUPAC Name |
[(2-methylphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-5-6-10-13(11)14(17-15(16)18)12-8-3-2-4-9-12/h2-10,14H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBUUPJRYPTPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5236538.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)

